One example is the synthesis of 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)propan-2-yl Carboxylic Esters, a novel series of compounds designed as potential inhibitors of imidazole glycerol phosphate dehydratase (IGPD) in plants for herbicidal applications. These compounds were synthesized utilizing a piperidine derivative as a key starting material. []
One example is (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a novel GluN2B receptor negative allosteric modulator developed for treatment-resistant depression. Preclinical studies demonstrated its efficacy in reducing immobility in the forced swim test, a model for assessing antidepressant activity. Moreover, the compound exhibited analgesic effects in a mouse p-phenylquinone model of acute visceral pain and a rat spinal nerve ligation model of neuropathic pain. []
One notable example is the discovery of 1-(6-(2-(2-Arylethynyl)phenyl)hexyn-5-yl)piperidin-2-ones as antitumor agents. These compounds, particularly 1-(6-(2-(2-(4-nitrophenyl)ethynyl)phenyl)hexyn-5-yl)piperidin-2-one, exhibited potent growth inhibition activity against various human leukemia cell lines. Further investigations revealed that these compounds induced apoptotic cell death, a desirable mechanism for anti-cancer agents. []
A noteworthy example is the discovery of 1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (5Y) as a multipotent chaperone with potent anti-prion activity. The compound effectively inhibited the proliferation of prions in vitro, suggesting its potential as a therapeutic agent for prion diseases. []
For instance, the multipotent chaperone 1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (5Y) demonstrated potent anti-influenza virus activity in addition to its anti-prion and anti-cancer properties. This multi-target activity highlights the potential of this compound as a broad-spectrum antiviral agent. []
One example is the identification of 2-Aryl-3-azolyl-1-indolyl-propan-2-ols as potent antifungal agents. These compounds, designed as analogs of the known antifungal drug fluconazole, exhibited significant activity against various Candida species, including drug-resistant strains. The (−)-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g) displayed particularly impressive antifungal activity, surpassing the potency of fluconazole. []
One example is the identification of N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419), a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in guanosine nucleotide synthesis. This compound showed promise as a potential treatment for transplant rejection. []
For instance, in the development of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562), researchers determined the crystal structure of the compound complexed with the CGRP receptor at a high resolution of 1.6 Å. This detailed structural information, obtained through molecular docking, was instrumental in understanding the binding interactions and designing further optimizations. []
Another study investigating Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives as potential 5-HT1A serotonin receptor ligands employed docking studies to rationalize the observed binding affinities and identify crucial electrostatic interactions responsible for the compound's interaction with the receptor. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6